(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL
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Overview
Description
(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a chroman ring with amino and fluoro substituents, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as enzymatic hydrolysis and catalytic hydrogenation are often employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and material science .
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-Amino-7-fluoro-5-methylchroman-3-OL
- (3S,4S)-4-Amino-7-chloro-5-methylchroman-3-OL
- (3S,4S)-4-Amino-7-fluoro-5-ethylchroman-3-OL
Uniqueness
What sets (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL apart from similar compounds is its specific stereochemistry and the presence of both amino and fluoro groups. This unique combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S,4S)-4-amino-7-fluoro-5-methyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-5-2-6(11)3-8-9(5)10(12)7(13)4-14-8/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1 |
InChI Key |
CMVRGFJFMYYGNG-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@@H]([C@@H](CO2)O)N)F |
Canonical SMILES |
CC1=CC(=CC2=C1C(C(CO2)O)N)F |
Origin of Product |
United States |
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